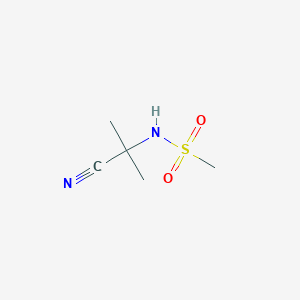

N-(1-cyano-1-methylethyl)methanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-cyanopropan-2-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-5(2,4-6)7-10(3,8)9/h7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXUNXWGAUQSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445976 | |

| Record name | Methanesulfonamide, N-(1-cyano-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103472-14-6 | |

| Record name | Methanesulfonamide, N-(1-cyano-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-cyano-1-methylethyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Sulfonylation of 2-Amino-2-Methylpropanenitrile

The most straightforward synthesis involves reacting methanesulfonyl chloride (MsCl) with 2-amino-2-methylpropanenitrile (1-cyano-1-methylethylamine). This exothermic reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of MsCl.

Typical Procedure :

- Reagents :

- Conditions :

Mechanistic Insight :

The base neutralizes HCl, shifting equilibrium toward product formation. Steric hindrance from the tert-cyano group slows reaction kinetics, necessitating excess MsCl.

Industrial-Scale Continuous Flow Synthesis

For bulk production, continuous flow systems enhance efficiency and safety. Patent WO2001094320A2 outlines a toluene-based process with dimethylformamide (DMF) catalysis:

Procedure :

- Reactors : Sequential jacketed reactors with temperature control.

- Feedstock :

- 2-Amino-2-methylpropanenitrile (neat)

- MsCl (1.5–4.0 equiv)

- DMF (0.001–0.05 equiv as catalyst)

- Conditions :

Advantages :

Multi-Step Synthesis via Intermediate Protection

When functional group incompatibility arises, protective strategies are employed. A two-step method from PMC10096818 adapts:

Step 1 : Protection of Amine

- Reagents :

- 2-Amino-2-methylpropanenitrile

- Boc₂O (tert-butyloxycarbonyl anhydride)

- Solvent: THF

- Conditions : RT, 6 hours.

Step 2 : Sulfonylation and Deprotection

- Sulfonylation :

- Deprotection :

Solvent and Catalyst Optimization

Comparative studies highlight solvent-catalyst impacts:

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Toluene | DMF | 130 | 5 | 91 | |

| DCM | Et₃N | 25 | 12 | 87 | |

| Nitroethane | None | 50 | 3 | 94 | |

| DMSO | K₂CO₃ | 80 | 6 | 89 |

Key Findings :

- Polar aprotic solvents (DMF, DMSO) accelerate kinetics via stabilization of transition states.

- Nitroalkanes (e.g., nitroethane) enable catalyst-free reactions with easier recycling.

Purification and Characterization

Crystallization :

Analytical Data :

- ¹H NMR (CDCl₃): δ 1.58 (s, 6H, C(CH₃)₂), 3.05 (s, 3H, SO₂CH₃), 4.21 (s, 1H, NH).

- IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 2240 cm⁻¹ (C≡N).

Byproduct Analysis and Mitigation

Common Byproducts :

- N,N-Disubstituted Sulfonamide : From over-sulfonylation. Mitigated by stoichiometric MsCl.

- Hydrolysis Products : Cyano → amide in aqueous conditions. Avoided via anhydrous solvents.

Quantitative Analysis :

| Byproduct | Formation (%) | Conditions |

|---|---|---|

| N,N-Disubstituted | 3–8 | Excess MsCl, >100°C |

| Methanesulfonic Acid | 1–2 | Moisture exposure |

Green Chemistry Approaches

Solvent Recycling :

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-cyano-1-methylethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkoxides and thiolates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction yields amines .

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-1-methylethyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1-cyano-1-methylethyl)methanesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

- N-(1-cyano-1-methylethyl)acetamide: Replacement of the sulfonamide with an acetamide group diminishes its ability to participate in hydrogen bonding and enzyme inhibition, altering its pharmacological profile .

- Chloro-Substituted Analogs : The introduction of a chloro group (e.g., in 1-chloro-N-methyl-N-(1-phenylethyl)methanesulfonamide) enhances lipophilicity and antiviral potency, as seen in its inhibition of NS5B polymerase (IC₅₀ = 44 nM for similar compounds) .

- Aromatic Derivatives : Compounds like N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide exhibit superior stability and broader medicinal applications due to aromatic ring contributions to π-π interactions .

Biologische Aktivität

N-(1-cyano-1-methylethyl)methanesulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes both a cyano group and a methanesulfonamide moiety. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts.

- Molecular Formula : CHNOS

- Molecular Weight : 162.21 g/mol

The presence of the methanesulfonamide group is known to enhance solubility and facilitate interactions with biological targets, making this compound a valuable subject for research into enzyme inhibition and protein interactions.

This compound acts primarily as an enzyme inhibitor. Its mechanism involves binding to active sites of specific enzymes, thereby preventing substrate binding and disrupting biochemical pathways. This action is particularly relevant in the context of cyclooxygenase (COX) inhibition, which plays a critical role in inflammatory processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Similar compounds have shown selective inhibition of COX-2, suggesting that this compound may also possess anti-inflammatory properties.

- Analgesic Properties : By inhibiting cyclooxygenase enzymes, it may contribute to pain relief mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds provides insight into its potential applications:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methanesulfonamide | Basic sulfonamide structure | Antibacterial properties |

| N-(2-cyano-phenyl)methanesulfonamide | Cyano group attached to phenyl ring | Anti-inflammatory activity |

| N,N-Dimethylmethanesulfonamide | Two methyl groups on nitrogen | Antimicrobial properties |

| N-(4-fluorophenyl)methanesulfonamide | Fluorine substitution on phenyl ring | Potential anticancer activity |

| This compound | Combination of cyano and methanesulfonamide groups | Unique anti-inflammatory and analgesic effects |

This table highlights how this compound stands out due to its distinct combination of functional groups, which may confer unique biological activities compared to other sulfonamides.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Assays have demonstrated that derivatives of sulfonamides can effectively inhibit COX enzymes, supporting the hypothesis that this compound may exhibit similar inhibitory effects. Molecular docking studies further elucidate its binding affinity to these enzymes .

- Animal Models : Preliminary studies using animal models have indicated potential anti-inflammatory effects, although further research is needed to establish efficacy and safety profiles in vivo.

- Synthetic Applications : The compound serves as a building block in organic synthesis, allowing for the development of new derivatives with enhanced biological activities. Its reactivity towards various nucleophiles opens avenues for creating more potent analogs .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing N-(1-cyano-1-methylethyl)methanesulfonamide, and how can they be addressed?

- Methodological Answer : Synthesis requires careful optimization of reaction conditions (e.g., temperature, solvent polarity) to stabilize the cyano group and avoid side reactions. Multi-step protocols, including protection/deprotection strategies for reactive groups like sulfonamide, are often necessary. Chromatographic purification (e.g., flash column chromatography) is critical for isolating the compound in high purity .

- Key Considerations : Monitor intermediates via TLC or LC-MS to confirm reaction progression. Use anhydrous conditions to prevent hydrolysis of the cyano moiety.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with emphasis on sulfonamide (-SONH-) and cyano (-CN) proton environments .

- HPLC-MS : Validates purity and molecular weight, particularly for detecting trace impurities from synthesis .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms, though this requires high-quality crystals .

Q. What safety protocols are essential when handling this compound, given structural analogs' toxicity?

- Methodological Answer : Structural analogs (e.g., organophosphates) are classified as highly toxic . Implement:

- Controlled Environments : Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact.

- Toxicity Screening : Conduct preliminary assays (e.g., Ames test, acute toxicity in zebrafish) to assess risks before in vivo studies .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina to predict binding affinities to enzymes (e.g., carbonic anhydrase) based on sulfonamide's known role in inhibition .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

- Validation : Cross-reference computational predictions with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .

Q. How can contradictory data on the compound's enzyme inhibition efficacy be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., pH, substrate concentration). Strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed IC measurement protocols).

- Structural-Activity Relationship (SAR) Analysis : Compare inhibition data with analogs (e.g., tolylfluanid) to identify substituent effects on activity .

Q. What in vitro models are optimal for studying the compound's pharmacokinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.